molecular formula C21H22Cl2N2O2 B5957995 1-[(2,4-dichlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine CAS No. 5269-27-2

1-[(2,4-dichlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine

Cat. No.: B5957995
CAS No.: 5269-27-2
M. Wt: 405.3 g/mol
InChI Key: KFIPIVJBBIZMNX-QPJJXVBHSA-N
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Description

1-[(2,4-dichlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features a piperazine ring substituted with a 2,4-dichlorophenoxyacetyl group and a 3-phenyl-2-propen-1-yl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-dichlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-dichlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The phenyl and propenyl groups can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, particularly targeting the carbonyl group in the acetyl moiety.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of 1-[(2,4-dichlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s acetyl group can form hydrogen bonds with active site residues, while the phenyl and propenyl groups can engage in hydrophobic interactions, stabilizing the compound within the binding pocket . These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N2O2/c22-18-8-9-20(19(23)15-18)27-16-21(26)25-13-11-24(12-14-25)10-4-7-17-5-2-1-3-6-17/h1-9,15H,10-14,16H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIPIVJBBIZMNX-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362424
Record name ST50927240
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5269-27-2
Record name ST50927240
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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